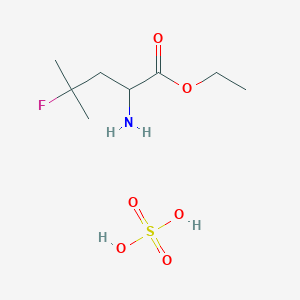

Ethyl 2-amino-4-fluoro-4-methylpentanoate sulfate

CAS No.:

Cat. No.: VC17190776

Molecular Formula: C8H18FNO6S

Molecular Weight: 275.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18FNO6S |

|---|---|

| Molecular Weight | 275.30 g/mol |

| IUPAC Name | ethyl 2-amino-4-fluoro-4-methylpentanoate;sulfuric acid |

| Standard InChI | InChI=1S/C8H16FNO2.H2O4S/c1-4-12-7(11)6(10)5-8(2,3)9;1-5(2,3)4/h6H,4-5,10H2,1-3H3;(H2,1,2,3,4) |

| Standard InChI Key | VWRTUFGLEMCOLL-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(CC(C)(C)F)N.OS(=O)(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a chiral center at the second carbon, adopting the (S)-configuration, as denoted in its IUPAC name: ethyl (2S)-2-amino-4-fluoro-4-methylpentanoate sulfate. The sulfate counterion stabilizes the protonated amino group, enhancing crystalline stability. Key structural elements include:

-

Ethyl ester group: Improves lipid solubility, facilitating cellular uptake.

-

Fluorine atom: Introduced at the 4-position to alter electronic and steric properties.

-

Quaternary carbon: The 4-methyl-4-fluoro moiety creates a sterically hindered environment, influencing receptor binding .

The SMILES notation explicitly defines the stereochemistry , while the InChIKey MJEBOMLXSMSDDI-LURJTMIESA-N enables precise database referencing .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 275.29 g/mol | |

| Solubility (DMSO) | 100 mg/mL (363.24 mM) | |

| Storage Conditions | 4°C, under nitrogen, dry |

Applications in Life Sciences Research

Ergogenic and Metabolic Studies

Amino acid derivatives like this compound are widely investigated for their ergogenic potential. By modulating:

-

Anabolic hormone secretion: Enhanced insulin and growth factor signaling .

-

Muscle protein synthesis: Fluorination may prolong metabolic stability, mimicking leucine’s role in mTOR pathway activation .

-

Exercise-induced stress mitigation: Potential to reduce muscle damage markers (e.g., creatine kinase) .

Fluorinated Building Blocks in Drug Design

The fluorine atom’s electronegativity and small atomic radius make this compound valuable in medicinal chemistry for:

-

Bioisosteric replacements: Substituting hydroxyl or hydrogen groups to improve pharmacokinetics.

-

Enzyme inhibition: Fluorine’s inductive effects alter binding affinities in proteases or kinases .

Pharmacological and Toxicological Profile

Mechanism of Action

As a leucine analog, the compound likely competes for uptake via the transporter, a critical mediator of branched-chain amino acid absorption in cells. Fluorination may reduce susceptibility to degradation by leucine dehydrogenase, prolonging its half-life .

Formulation and Experimental Use

Stock Solution Preparation

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Concentration | 10–100 mM |

| Storage Temperature | -80°C (6 months) |

In Vivo Administration

Preliminary protocols suggest reconstitution in saline or PEG-300 for animal studies, though efficacy data remain unpublished .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume